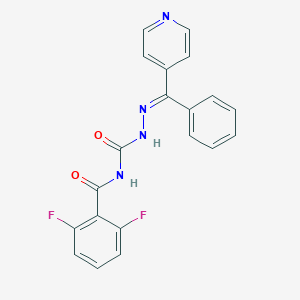![molecular formula C18H18N6O2S B287825 N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, also known as MMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC is a hydrazinecarbothioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells through the inhibition of matrix metalloproteinases. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential therapeutic properties. However, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. Another method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. These methods have been optimized to obtain high yields of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide with good purity.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antifungal activities. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.
Propriétés
Nom du produit |
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
Formule moléculaire |
C18H18N6O2S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6O2S/c1-12-16(20-23-24(12)13-8-4-3-5-9-13)17(25)21-22-18(27)19-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,25)(H2,19,22,27) |
Clé InChI |
OBUKBVSPYZGHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
SMILES canonique |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)


![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)